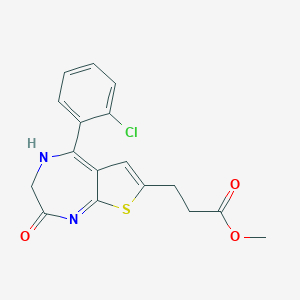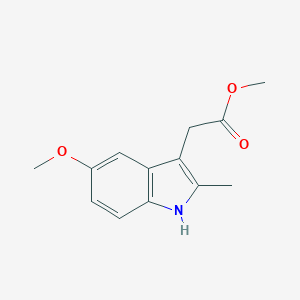
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves several key steps, including acylation, annulation, and cyclization processes. Modi et al. (2003) detailed a synthesis route starting from 5-methoxy-2-nitrophenylacetic acid to ultimately obtain methyl 5-methoxyindole-2-acetate through a series of intermediate compounds such as methyl (5-methoxy-2-nitrophenylacetyl)acetoacetate and methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutyrate, showcasing the complexity and versatility of synthetic strategies for indole derivatives (Modi, Oglesby, & Archer, 2003).
Molecular Structure Analysis
The molecular structure of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate and related compounds has been extensively studied using techniques like X-ray crystallography. For example, Mao et al. (2015) characterized the crystal structure of a related compound, revealing how molecules interact via C‒H···O bonds to form dimers and further connect into a crystal packing structure, illustrating the importance of weak intermolecular interactions in defining the solid-state architecture of these molecules (Mao, Hu, Wang, Du, & Xu, 2015).
Chemical Reactions and Properties
The reactivity and chemical behavior of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate derivatives are influenced by their functional groups and molecular structure. Research by Buzas and Gagosz (2006) highlighted the gold(I) catalyzed isomerization of 5-en-2-yn-1-yl acetates, providing an efficient route to functionalized acetoxy bicyclo[3.1.0]hexenes, demonstrating the compound's versatility in synthesis and transformation reactions (Buzas & Gagosz, 2006).
Physical Properties Analysis
The physical properties of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, such as solubility, melting point, and boiling point, are crucial for its handling and application in laboratory settings. Although specific studies on these parameters were not identified, they are generally determined through experimental measurements and are essential for the practical use of the compound in chemical synthesis and material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, are vital for understanding how methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate behaves under different conditions. Spectroscopic studies, like those conducted by Almutairi et al. (2017), provide insight into the electronic nature, bonding structures, and potential reactivity centers within the molecule through analyses such as HOMO-LUMO energy distribution and molecular electrostatic potential (MEP) (Almutairi, Xavier, Sathish, Ghabbour, Sebastian, Periandy, Al-Wabli, & Attia, 2017).
Wissenschaftliche Forschungsanwendungen
Functionalization with Selenium Dioxide : A study by Velikorodov et al. (2016) explored the potential of a similar compound, methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, for functionalization with selenium dioxide. This led to the formation of 1,2,3-selenadiazole and 2,3, indicating the compound's potential in chemical synthesis processes (Velikorodov, Ionova, Shustova, & Stepkina, 2016).
Cytotoxic Activity Against Cancer Cells and Bacteria : Phutdhawong et al. (2019) demonstrated that derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, which structurally resemble the queried compound, show potent cytotoxic activity against cancer cells and bacteria (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles : Yi, Cho, and Lee (2005) demonstrated a simple synthesis method for 4-chloro-5-hydroxy-1H-benzo[g]indoles using a related compound, methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate, with primary amines (Yi, Cho, & Lee, 2005).
Large-Scale Synthesis of Heterocyclic Analogues : Morgentin et al. (2009) presented a high-yielding strategy for large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, facilitating rapid access to other heterocyclic analogues (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009).
Bactericidal Activity : A synthesized compound, methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate 2, studied by Karai et al. (2017), showed bactericidal activity against various bacterial strains (Karai, Hamdani, Faraj, Alami, Kabbour, Hallaoui, Bouksaim, & Aouine, 2017).
Crystal and Molecular Structure Studies : Sakaki et al. (1975) investigated the crystal and molecular structure of 5-Methoxyindole-3-acetic acid (5-MIAA), which has a distinct side-chain conformation compared to indole-3-acetic acid. This study contributes to understanding the structural aspects of similar indole derivatives (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).
Zukünftige Richtungen
The future directions for the study of this compound could include further investigation into its chemical properties, potential applications, and safety profile. Additionally, more research could be conducted to explore its derivatives and their potential uses, such as the chemoprotective effects of MMINA .
Eigenschaften
IUPAC Name |
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-10(7-13(15)17-3)11-6-9(16-2)4-5-12(11)14-8/h4-6,14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUNCKSXPPDNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226782 | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
CAS RN |
7588-36-5 | |
| Record name | 5-Methoxy-2-methylindole-3-acetic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7588-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007588365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

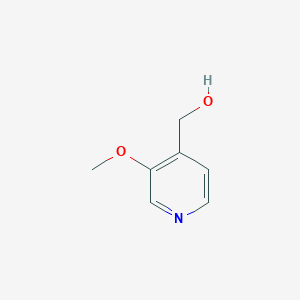
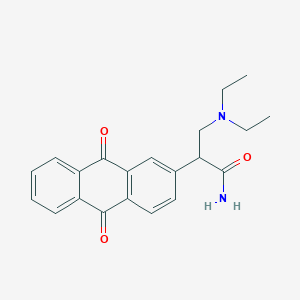
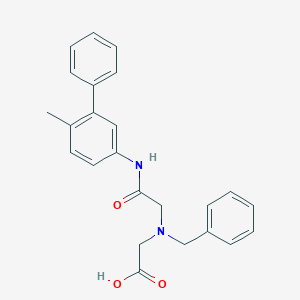
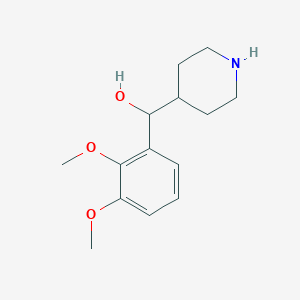
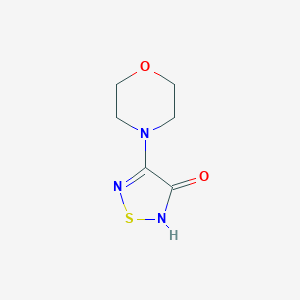
![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)
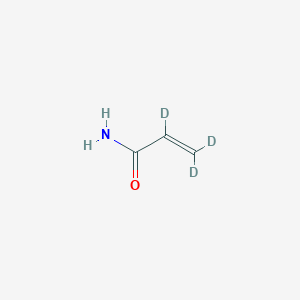
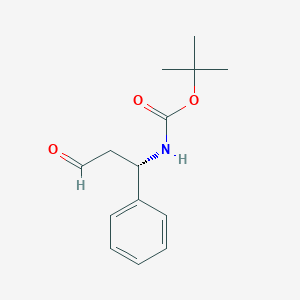
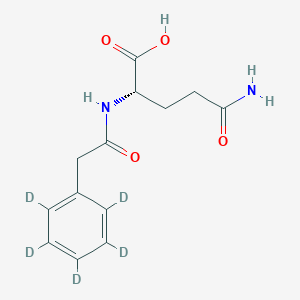
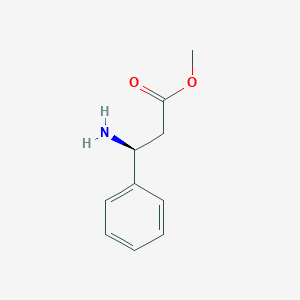
![(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B28706.png)
![N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B28707.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B28709.png)
